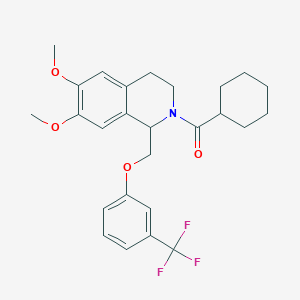

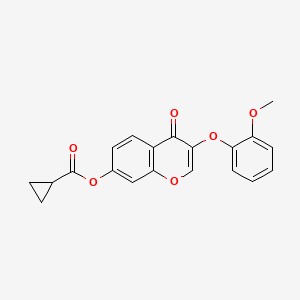

![molecular formula C17H16N4O2 B2877808 2-(1H-indol-3-yl)-N-[(phenylcarbamoyl)amino]acetamide CAS No. 153595-99-4](/img/structure/B2877808.png)

2-(1H-indol-3-yl)-N-[(phenylcarbamoyl)amino]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “1-(2-(Indol-3-YL)-acetyl)-4-phenylsemicarbazide” is a derivative of indole . Indole derivatives are known to possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Applications De Recherche Scientifique

Antimicrobial Activity

Research indicates that compounds derived from indole and incorporating structures similar to 1-(2-(Indol-3-YL)-acetyl)-4-phenylsemicarbazide have shown promising antimicrobial activity. For instance, microwave-assisted synthesis of new indophenazine 1,3,5-trisubstruted pyrazoline derivatives of benzofuran demonstrated significant antibacterial activity against Escherichia coli, Pseudomonas aeruginosa, and Streptococcus aureus, with MICs below 10μg/mL, comparable to sparfloxacin and norfloxacin (Manna & Agrawal, 2009). Additionally, novel indole-based 1,3,4-oxadiazoles have been synthesized and characterized for their antimicrobial potential, showcasing the versatility of indole derivatives in combating microbial infections (Nagarapu & Pingili, 2014).

Anti-Diabetic Agents

The development of new indole-based hybrid oxadiazole scaffolds with N-substituted acetamides has been explored for their anti-diabetic potential. These compounds were evaluated for their α-glucosidase enzyme inhibition, with certain derivatives exhibiting IC50 values significantly lower than the standard acarbose, thus presenting themselves as potential leads for anti-diabetic therapy (Nazir et al., 2018).

Enzyme Inhibition for Therapeutic Applications

Indole derivatives have also been investigated for their enzyme inhibition properties, which could be therapeutically relevant in various diseases. For example, synthesis and characterization of novel indole-based 1,3,4-oxadiazoles with antimicrobial activity involved assessment for their potential as enzyme inhibitors, highlighting the multifaceted applications of these compounds (Nagarapu & Pingili, 2014). Moreover, indole-based compounds have been synthesized and analyzed for their potential to inhibit fatty acid amide hydrolase (FAAH), an enzyme associated with pain, anxiety, and depression, demonstrating the broad spectrum of therapeutic applications for these derivatives (Mor et al., 2008).

Mécanisme D'action

Target of Action

Indole derivatives are known to play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders . They are also known to target interleukin-2 .

Mode of Action

Indole derivatives generally reduce oxidative stress, impede dna synthesis influencing target cells’ activation, proliferation, and apoptosis, and inhibit proinflammatory cytokines and chemokines .

Biochemical Pathways

Indole derivatives are known to influence various biochemical pathways, including those involved in reducing oxidative stress and impeding dna synthesis .

Pharmacokinetics

Indole derivatives are known to be rapidly absorbed, distributed, and eliminated from plasma and tissues .

Result of Action

Indole derivatives are known to reduce oxidative stress, impede dna synthesis, influence target cells’ activation, proliferation, and apoptosis, and inhibit proinflammatory cytokines and chemokines .

Action Environment

It’s known that thermal decomposition can lead to the release of irritating gases and vapors .

Analyse Biochimique

Cellular Effects

Indole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . They can reduce oxidative stress, impede DNA synthesis to influence target cells’ activation, proliferation, and apoptosis, and inhibit the proinflammatory cytokines and chemokines .

Molecular Mechanism

Indole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Indole derivatives are known to exhibit changes in their effects over time, including issues related to the product’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

Indole derivatives have been shown to have both beneficial and deleterious effects in mammalian diets .

Metabolic Pathways

Indole derivatives are known to be involved in various metabolic pathways, including interactions with enzymes or cofactors .

Transport and Distribution

Indole derivatives are known to be absorbed from the gut and distributed systemically into a number of well-perfused tissues .

Subcellular Localization

Indole derivatives are known to exhibit various effects on their activity or function depending on their localization within the cell .

Propriétés

IUPAC Name |

1-[[2-(1H-indol-3-yl)acetyl]amino]-3-phenylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O2/c22-16(10-12-11-18-15-9-5-4-8-14(12)15)20-21-17(23)19-13-6-2-1-3-7-13/h1-9,11,18H,10H2,(H,20,22)(H2,19,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALXCFLIBOWIOIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NNC(=O)CC2=CNC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

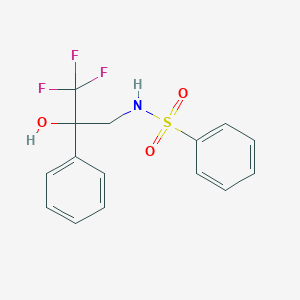

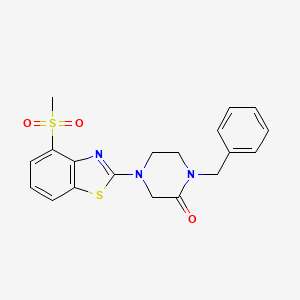

![8-((4-Fluorophenyl)sulfonyl)-2-(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2877727.png)

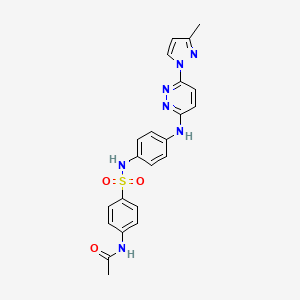

amine](/img/structure/B2877728.png)

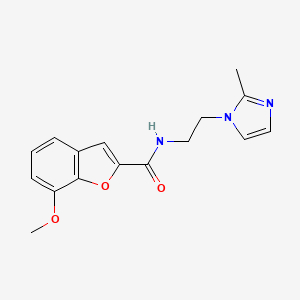

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methylpyridin-2-amine](/img/structure/B2877729.png)

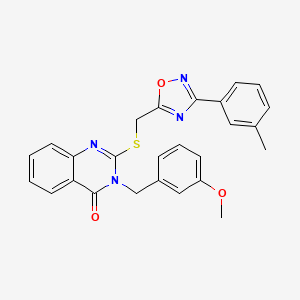

![1-{[(2,4-dimethoxyphenyl)carbamoyl]methyl}-N-(5-acetamido-2-methoxyphenyl)piperidine-4-carboxamide](/img/structure/B2877733.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[(1-methyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetamide](/img/structure/B2877734.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{[1-(4-methoxyphenyl)cyclopentyl]methyl}ethanediamide](/img/structure/B2877740.png)